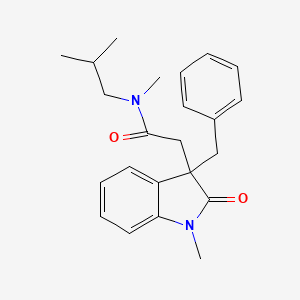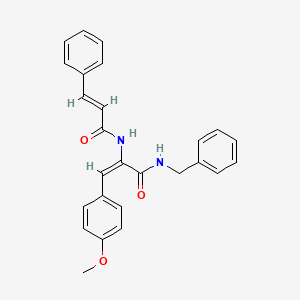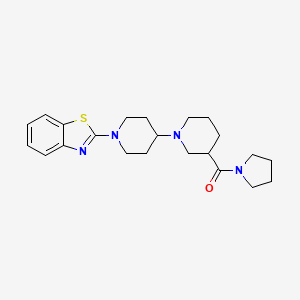![molecular formula C18H28N4O B5367887 3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-6-methoxy-1H-indazole](/img/structure/B5367887.png)
3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-6-methoxy-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-6-methoxy-1H-indazole, also known as EIPMI, is a novel chemical compound that has gained significant attention in the scientific research community. This compound is a potent and selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic pathway of the brain. EIPMI has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including addiction, schizophrenia, and depression.
Mecanismo De Acción
3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-6-methoxy-1H-indazole acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. This pathway is involved in reward and motivation, and is implicated in addiction and other psychiatric disorders. By blocking the activity of the D3 receptor, this compound reduces the release of dopamine in this pathway, which in turn reduces drug-seeking behavior and improves cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the reduction of dopamine release in the mesolimbic pathway, the reduction of drug-seeking behavior in animal models of addiction, and the improvement of cognitive function in animal models of schizophrenia. Additionally, this compound has been found to have a low affinity for other dopamine receptor subtypes, which reduces the risk of side effects associated with non-selective dopamine antagonists.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-6-methoxy-1H-indazole for lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise targeting of this receptor subtype. Additionally, this compound has been found to have low toxicity and good pharmacokinetic properties, which makes it an attractive candidate for further preclinical and clinical studies. However, one of the limitations of this compound is its relatively low potency, which may limit its effectiveness in certain therapeutic applications.
Direcciones Futuras
There are several future directions for research on 3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-6-methoxy-1H-indazole, including the development of more potent analogs, the investigation of its therapeutic potential in other neurological and psychiatric disorders, and the exploration of its mechanism of action at the molecular level. Additionally, further preclinical and clinical studies are needed to determine the safety and efficacy of this compound in humans, and to identify any potential side effects associated with its use.
Métodos De Síntesis
The synthesis of 3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-6-methoxy-1H-indazole involves several steps, including the reaction of 3-chloro-6-methoxy-1H-indazole with 3-ethyl-4-isopropylpiperazine in the presence of a base, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained after purification using chromatography techniques.
Aplicaciones Científicas De Investigación
3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-6-methoxy-1H-indazole has been extensively studied in various scientific research applications, particularly in the field of neuroscience. It has been found to have potential therapeutic applications in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, this compound has been found to have potential applications in the treatment of schizophrenia, as it has been shown to improve cognitive function and reduce the negative symptoms associated with the disorder.
Propiedades
IUPAC Name |
3-[(3-ethyl-4-propan-2-ylpiperazin-1-yl)methyl]-6-methoxy-2H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c1-5-14-11-21(8-9-22(14)13(2)3)12-18-16-7-6-15(23-4)10-17(16)19-20-18/h6-7,10,13-14H,5,8-9,11-12H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRYJXSPMOEYHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1C(C)C)CC2=C3C=CC(=CC3=NN2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-imidazol-1-yl)propyl]-2-(methylthio)benzamide](/img/structure/B5367805.png)
![2-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5367809.png)

![4-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5367818.png)

![4-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5367823.png)
![1-[(1,3-benzodioxol-5-yloxy)acetyl]-2-ethylpiperidine](/img/structure/B5367839.png)
![2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5367853.png)
![7-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5367856.png)


![2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1,3-benzoxazole](/img/structure/B5367880.png)
![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-difluoro-3-methoxy-N-methylbenzamide](/img/structure/B5367885.png)
